molecular formula C10H20ClN B605241 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 1021868-90-5

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No.: B605241
CAS No.: 1021868-90-5
M. Wt: 189.72 g/mol
InChI Key: KSTGYMXUFHCTSM-MRUBQFBLSA-N
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Description

AGN 192403 hydrochloride is a selective ligand of the imidazoline1 receptor. The imidazoline1 receptor is the primary receptor for clonidine and other imidazolines. This compound is primarily used in cardiovascular and neurological research due to its ability to inhibit sympatho actions, thereby lowering blood pressure .

Scientific Research Applications

AGN 192403 hydrochloride has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

AGN 192403 hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the I1-imidazoline receptor, which is involved in regulating blood pressure and other cardiovascular functions . Additionally, AGN 192403 hydrochloride interacts with the TMED9 cargo receptor, releasing MUC1-fs from TMED9-containing vesicles in kidney cells bearing the MUC1 gene mutation . These interactions highlight the compound’s specificity and potential therapeutic applications.

Cellular Effects

AGN 192403 hydrochloride exerts various effects on different cell types and cellular processes. In astrocytes, it inhibits the release of cytochrome c, lysosomal acridine orange relocation, caspase-9 activation, and the reduction of mitochondrial membrane potential, thereby protecting against naphthoquinone-induced cytotoxicity . Furthermore, AGN 192403 hydrochloride inhibits mitochondrial dysfunction and cytotoxicity induced by antimycin A, rotenone, and other mitochondrial respiratory inhibitors . These effects demonstrate the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of AGN 192403 hydrochloride involves its selective binding to the I1-imidazoline receptor, which does not exhibit affinity for adrenoceptors or the I2 binding site . This selective binding leads to the modulation of cardiovascular and neurological functions without causing the physiological responses typically associated with the I1 binding site in animal models . Additionally, AGN 192403 hydrochloride’s interaction with the TMED9 cargo receptor facilitates the release of MUC1-fs, highlighting its role in protein trafficking and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AGN 192403 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its activity in various experimental setups . Long-term studies have shown that AGN 192403 hydrochloride can sustain its protective effects against mitochondrial dysfunction and cytotoxicity, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of AGN 192403 hydrochloride vary with different dosages in animal models. At a dosage of 5000 μg/kg, the compound does not affect blood pressure in monkeys and rats . Its protective effects against mitochondrial dysfunction and cytotoxicity are dose-dependent, with higher doses providing more significant protection . It is essential to determine the optimal dosage to balance efficacy and potential adverse effects.

Metabolic Pathways

AGN 192403 hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with the I1-imidazoline receptor and TMED9 cargo receptor influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . These interactions underscore the importance of AGN 192403 hydrochloride in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, AGN 192403 hydrochloride is transported and distributed through specific transporters and binding proteins. Its interaction with the TMED9 cargo receptor plays a crucial role in its localization and accumulation in kidney cells bearing the MUC1 gene mutation . This targeted distribution ensures that AGN 192403 hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.

Subcellular Localization

AGN 192403 hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the TMED9 cargo receptor facilitates its localization within vesicles, where it can modulate protein trafficking and cellular homeostasis . This precise localization is essential for AGN 192403 hydrochloride’s activity and function within cells.

Preparation Methods

The synthesis of AGN 192403 hydrochloride involves the preparation of 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane. The synthetic route includes the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the bicyclo[2.2.1]heptane structure.

    Introduction of the amino group: The amino group is introduced at the 2-endo position.

    Addition of the isopropyl group: The isopropyl group is added at the 3-exo position.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt.

Chemical Reactions Analysis

AGN 192403 hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Comparison with Similar Compounds

AGN 192403 hydrochloride is unique due to its high selectivity for the imidazoline1 receptor. Similar compounds include:

AGN 192403 hydrochloride stands out due to its lack of affinity for adrenoceptors and the imidazoline2 binding site, making it a valuable tool for specific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of AGN 192403 hydrochloride involves the reaction of two intermediates, 5-methoxy-2-(4-methylpiperazin-1-yl)aniline and 3-chloro-4-(2-pyridyl)pyrazole, followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "5-methoxy-2-nitroaniline", "4-methylpiperazine", "3-chloro-4-(2-pyridyl)pyrazole", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "5-methoxy-2-nitroaniline is reacted with 4-methylpiperazine in the presence of sodium borohydride to obtain 5-methoxy-2-(4-methylpiperazin-1-yl)aniline.", "3-chloro-4-(2-pyridyl)pyrazole is then reacted with 5-methoxy-2-(4-methylpiperazin-1-yl)aniline to obtain AGN 192403.", "The final step involves the treatment of AGN 192403 with hydrochloric acid to obtain AGN 192403 hydrochloride." ] }

CAS No.

1021868-90-5

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1

InChI Key

KSTGYMXUFHCTSM-MRUBQFBLSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl

SMILES

CC(C)C1C2CCC(C2)C1N.Cl

Canonical SMILES

CC(C)C1C2CCC(C2)C1N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN-192403 hydrochloride, AGN192403 hydrochloride, AGN 192403 hydrochloride, AGN-192403 HCl

Origin of Product

United States

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